1-Pyridin-3-ylpiperidine-4-carbonyl chloride
Description
Properties
IUPAC Name |
1-pyridin-3-ylpiperidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVKAURQWIPVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyridin-3-ylpiperidine-4-carbonyl chloride typically involves the reaction of 1-Pyridin-3-ylpiperidine-4-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
[ \text{1-Pyridin-3-ylpiperidine-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Pyridin-3-ylpiperidine-4-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-Pyridin-3-ylpiperidine-4-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Produces various substituted derivatives depending on the nucleophile used.
Hydrolysis: Produces 1-Pyridin-3-ylpiperidine-4-carboxylic acid.
Reduction: Produces corresponding alcohols or amines.
Scientific Research Applications
1-Pyridin-3-ylpiperidine-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Pyridin-3-ylpiperidine-4-carbonyl chloride is primarily based on its reactivity as a carbonyl chloride. It can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering receptor function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Formyl-piperidine-4-carbonyl Chloride (CAS 84163-43-9)
- Molecular Formula: C₇H₁₀ClNO₂
- Molecular Weight : 175.61 g/mol .
- Key Differences :
- Lacks the pyridin-3-yl substituent, reducing aromatic interactions and steric bulk.
- The formyl group at the 1-position of piperidine introduces additional reactivity for condensation reactions, unlike the pyridine ring in the target compound.
- Reactivity : Both compounds share a reactive carbonyl chloride group, but 1-formyl-piperidine-4-carbonyl chloride may exhibit dual reactivity (formyl and acyl chloride), enabling sequential functionalization .
1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride (CAS 1375473-86-1)
- Molecular Formula : C₁₂H₁₇ClN₂O₂
- Molecular Weight : 256.73 g/mol .
- Key Differences :
- Replaces the carbonyl chloride with a carboxylic acid group, significantly altering solubility and reactivity.
- The methyl group on the pyridine ring enhances lipophilicity compared to the unsubstituted pyridin-3-yl group in the target compound.
- Applications : Primarily used as a pharmaceutical intermediate, whereas the target compound’s acyl chloride group is better suited for covalent conjugation (e.g., drug-linker synthesis) .
(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone Hydrochloride
- Structure: Features a methanone bridge linking piperidine and pyridine, with a 3-chlorophenyl ethyl substituent on the pyridine ring .
- Pharmacological Relevance : Such structural complexity is typical in central nervous system (CNS) drug candidates, unlike the simpler target compound .
1-(6-Chloro-3-pyridazinyl)-4-piperidinecarboxamide
- Molecular Formula : C₁₀H₁₂ClN₅O
- Key Differences :
- Reactivity : The carboxamide is inert under typical acyl chloride reaction conditions, highlighting the target compound’s superior utility in active ester formation .
Tabulated Comparison of Key Properties
*Estimated based on structural analogs.
Biological Activity
1-Pyridin-3-ylpiperidine-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : The compound has shown potential against several bacterial strains, including Mycobacterium tuberculosis and other pathogens.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Inhibition : The compound interacts with various enzymes, inhibiting their activity and altering metabolic pathways. For instance, it has been noted to inhibit certain phosphodiesterases, which are crucial in regulating cellular signaling pathways .
- Receptor Binding : It binds with high affinity to multiple receptors, influencing cellular responses. This is particularly relevant in the context of its anticancer properties, where receptor modulation can lead to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
| Substituent | Biological Activity | Observations |
|---|---|---|
| Pyridine Ring | Enhanced binding affinity | Improves interaction with target enzymes |
| Carbonyl Group | Increased cytotoxicity | Correlates with higher inhibition rates in cancer cell lines |
| Piperidine Moiety | Modulates solubility and bioavailability | Critical for pharmacokinetic properties |
Research indicates that modifications to the piperidine and pyridine moieties can significantly affect the compound's potency and selectivity against various biological targets .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives exhibited significant inhibitory effects against M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 6.8 µM depending on the structural modifications made .
- Cytotoxicity in Cancer Models : Research involving various cancer cell lines showed that compounds derived from this structure induced apoptosis through caspase activation pathways, with IC50 values indicating strong cytotoxicity .
- Inflammatory Pathway Modulation : In models of inflammatory bowel disease, it was found that the compound could downregulate pro-inflammatory cytokines, suggesting a role in managing chronic inflammatory conditions .
Q & A
Q. What are the recommended synthesis protocols for 1-Pyridin-3-ylpiperidine-4-carbonyl chloride, and how can purity be optimized?
Methodological Answer: The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with piperidine intermediates. Key steps include:
- Acylation : Reacting 4-chlorocarbonylpiperidine with pyridin-3-ylmagnesium bromide under inert conditions (e.g., dry THF, −78°C) to form the target compound .
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the product. Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
- Safety : Conduct reactions in a fume hood with appropriate PPE (gloves, goggles) due to the compound’s irritant properties .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .
- Storage : Keep in a tightly sealed container under argon at −20°C to prevent hydrolysis. Moisture-sensitive reactions should use anhydrous solvents .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Avoid water to prevent exothermic reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the piperidine-pyridine linkage (e.g., δ 8.5–8.7 ppm for pyridine protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~225.08) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Cl stretch) confirm functional groups .
Advanced Research Questions
Q. How does the electronic structure of the pyridine ring influence nucleophilic acyl substitution reactions?
Methodological Answer: The electron-deficient pyridine ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or alcohols). Computational studies (DFT at B3LYP/6-31G*) show a partial positive charge on the carbonyl carbon (~+0.45 e), making it reactive toward nucleophiles . Experimental validation:
Q. What factors contribute to the compound’s instability in aqueous environments, and how can this be mitigated?
Methodological Answer:
- Hydrolysis Mechanism : The carbonyl chloride reacts with water to form pyridine-3-carboxylic acid and HCl. Rate constants (pH 7, 25°C) show a half-life of ~2 hours .
- Stabilization Strategies : Use aprotic solvents (e.g., DMF) or stabilize with molecular sieves. Lyophilization under vacuum improves shelf life .
- Analytical Monitoring : Track degradation via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .
Q. How can computational modeling predict reactivity in novel derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites). Pyridine’s π-π stacking and piperidine’s conformational flexibility enhance binding affinity .
- Reactivity Predictions : Machine learning (e.g., Random Forest models) trained on existing kinetic data can forecast reaction outcomes for new nucleophiles .
- Validation : Compare predicted vs. experimental yields for derivatives (e.g., amide vs. ester products) to refine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
